Sarafotoxin S6a

Description

Properties

CAS No. |

126738-34-9 |

|---|---|

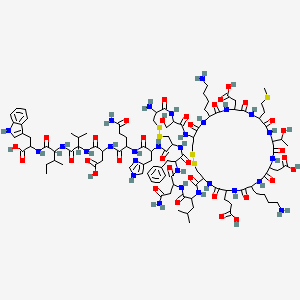

Molecular Formula |

C105H156N28O34S5 |

Molecular Weight |

2514.9 g/mol |

IUPAC Name |

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |

InChI Key |

BOQKWORWRAYXSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Synonyms |

2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |

Origin of Product |

United States |

Foundational & Exploratory

Sarafotoxin S6a: A Comprehensive Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6a (SRTX-S6a) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-S6a is a powerful vasoconstrictor that exerts its effects through interaction with endothelin receptors.[2][3] This technical guide provides an in-depth overview of the discovery, origin, and biochemical properties of this compound. It includes a detailed summary of its pharmacological data, experimental methodologies for its study, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Origin

This compound was first isolated, along with its isotoxins S6b and S6c, from the venom of the Israeli burrowing asp, Atractaspis engaddensis, a snake native to the Middle East.[1][4] The discovery was significant due to the peptide's novel structure and potent cardiotoxic activity among snake venom components.[1] The name "sarafotoxin" is derived from the Hebrew "Saraf Ein Gedi," meaning "serpent of Ein Gedi."[5] The initial characterization in 1988 revealed that these toxins are 21-amino acid residue peptides.[1] A remarkable finding was the high degree of sequence homology between sarafotoxins and the endothelin family of mammalian peptides, which were discovered around the same time.[2] This homology pointed towards a shared evolutionary origin and a similar mechanism of action, which was later confirmed through extensive research.[3][6]

Biochemical and Pharmacological Properties

This compound is a 21-amino acid peptide with a molecular weight of approximately 2512.98 Da.[7][8] Its structure is characterized by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) and a long hydrophobic tail, which are crucial for its biological activity.[7][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its related isotoxins.

Table 1: Lethality of Sarafotoxins in Mice

| Toxin | LD50 (intravenous) | Reference |

| Atractaspis engaddensis venom | 0.06-0.075 µg/g body weight | [4] |

| This compound/S6b | ~0.015 mg/kg body weight | [5] |

| Sarafotoxin S6c | 0.3 mg/kg body weight | [5] |

Table 2: Receptor Binding and Functional Activity of Sarafotoxins

| Toxin | Parameter | Value | Tissue/Assay | Reference |

| This compound | IC50 | 30 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |

| Sarafotoxin S6b | IC50 | 25 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |

| Sarafotoxin S6c | IC50 | 100 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |

| Sarafotoxin S6b | IC50 | 0.21 nM | Displacement of 125I-endothelin from rat ventricular membranes | [9] |

| Sarafotoxin S6c | IC50 | 854 nM | Displacement of 125I-endothelin from rat ventricular membranes | [9] |

| This compound | EC50 | 7.5 nM | Contraction of pig coronary artery | [10][11] |

| This compound | EC50 | > 150 nM | Contraction of guinea pig aorta | [10][11] |

| Iodinated SRTX-b | K_D | 3-5 nM | Rat atrial membranes | [5] |

| Iodinated SRTX-b | K_D | 3.5 nM | Rat cerebellum | [5] |

| Iodinated SRTX-b | K_D | 0.3 nM | Rat cerebral cortex | [5] |

Experimental Protocols

Isolation and Purification of this compound

Workflow for Sarafotoxin Isolation:

-

Crude Venom Preparation: Lyophilized venom of Atractaspis engaddensis is dissolved in a suitable buffer (e.g., 0.1 M acetic acid).

-

Size-Exclusion Chromatography: The venom solution is first subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions containing peptides in the range of 2-3 kDa are collected.

-

Ion-Exchange Chromatography: The collected fractions are then applied to a cation-exchange column (e.g., CM-cellulose). A salt gradient (e.g., ammonium acetate) is used for elution. The sarafotoxins, being basic peptides, will bind to the column and elute at specific salt concentrations.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to separate the different sarafotoxin isoforms (S6a, S6b, S6c) with high resolution.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay

The interaction of this compound with endothelin receptors is commonly studied using competitive binding assays.

Protocol for Competitive Binding Assay:

-

Membrane Preparation: Tissues rich in endothelin receptors (e.g., rat heart ventricles, brain) are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Radioligand: A radiolabeled ligand, typically 125I-Endothelin-1 or 125I-Sarafotoxin S6b, is used.

-

Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by acting as an agonist at endothelin receptors, specifically the ETA and ETB subtypes.[5] These are G-protein coupled receptors (GPCRs).[5] The binding of SRTX-S6a to these receptors initiates a downstream signaling cascade.[2][5]

Upon binding, the G-protein (primarily Gq/11) is activated, which in turn stimulates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration is a key event leading to vasoconstriction and other cardiotoxic effects.[5][13]

Experimental and Logical Workflows

The study of this compound typically follows a logical progression from isolation to functional characterization.

References

- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarafotoxins and endothelins: evolution, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atractaspis engaddensis - Wikipedia [en.wikipedia.org]

- 5. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 6. The evolutionary history of the sarafotoxin/endothelin/endothelin-like superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phoenixpeptide.com [phoenixpeptide.com]

- 8. This compound Peptide - Novatein Biosciences [novateinbio.com]

- 9. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Purification procedure for the isolation of a P-I metalloprotease and an acidic phospholipase A2 from Bothrops atrox snake venom - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarafotoxin S6a as an Endothelin Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Due to its high structural and functional homology to the human endothelin (ET) peptide family, SRTX-S6a serves as a powerful tool for studying endothelin receptor pharmacology and signaling. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the key signaling pathways it activates.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by acting as an agonist at endothelin receptors, specifically the ETA and ETB subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2] The primary signaling pathway activated by SRTX-S6a binding to ETA and ETB receptors involves the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[3] This elevation in intracellular calcium is a key event in mediating the physiological responses to SRTX-S6a, most notably vasoconstriction.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its close analog, Sarafotoxin S6b, providing insights into their binding affinities and functional potencies at endothelin receptors.

| Ligand | Receptor Subtype | Parameter | Value | Tissue/Cell Line | Reference |

| Sarafotoxin S6b | Endothelin Receptor | Ki | 0.6 nM | A10 cells (rat smooth muscle) | [4] |

| Sarafotoxin S6b | Endothelin Receptor | KD | 1.36 nM | Human Aorta | [5] |

Table 1: Binding Affinity of Sarafotoxin S6b for Endothelin Receptors. This table presents the inhibition constant (Ki) and dissociation constant (KD) for Sarafotoxin S6b, a close structural and functional analog of this compound.

| Ligand | Assay | EC50 | Tissue | Reference |

| This compound | Vasoconstriction | 7.5 nM | Pig coronary artery | [6] |

| This compound | Vasoconstriction | > 150 nM | Guinea pig aorta | [6] |

Table 2: Functional Potency of this compound. This table shows the half-maximal effective concentration (EC50) of this compound in inducing vasoconstriction in different arterial tissues, highlighting its potent activity.

Signaling Pathways and Experimental Workflows

The interaction of this compound with endothelin receptors triggers specific signaling cascades and can be investigated using various experimental workflows.

Caption: this compound signaling pathway via Gq-PLC activation.

Caption: Workflow for a competitive endothelin receptor binding assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.

Endothelin Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for endothelin receptors by measuring its ability to compete with a radiolabeled endothelin ligand.

Materials:

-

Cell membranes or tissue homogenates expressing endothelin receptors.

-

Radiolabeled endothelin (e.g., [125I]-ET-1).

-

This compound.

-

Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a microplate, combine the receptor preparation, a fixed concentration of radiolabeled endothelin, and the various concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled endothelin).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data by plotting the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing endothelin receptors.

Materials:

-

Cells expressing endothelin receptors (e.g., A10 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the cells in a black-walled, clear-bottom microplate and culture until they form a confluent monolayer.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the different concentrations of this compound to the wells and continue to monitor the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) in response to this compound.

-

Plot the peak fluorescence change against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Vasoconstriction Assay

This assay directly measures the physiological effect of this compound on blood vessel tone.

Materials:

-

Isolated arterial rings (e.g., from pig coronary artery or rat aorta).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

This compound.

Procedure:

-

Dissect the desired artery and cut it into small rings (2-4 mm in length).

-

Mount the arterial rings in the organ baths containing physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Optionally, pre-contract the rings with a submaximal concentration of a vasoconstrictor like potassium chloride or phenylephrine to ensure tissue viability.

-

Once a stable baseline tension is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the change in tension (contraction) after each addition until a maximal response is observed.

-

Analyze the data by plotting the contractile response as a percentage of the maximal response against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value and the maximum contractile response (Emax).

Conclusion

This compound is a valuable pharmacological tool for investigating the endothelin system. Its potent agonistic activity at both ETA and ETB receptors allows for the detailed study of endothelin-mediated signaling pathways and physiological responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of cardiovascular function and disease.

References

- 1. phoenixpeptide.com [phoenixpeptide.com]

- 2. Endothelins and sarafotoxins: physiological regulation, receptor subtypes and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin receptors in human coronary artery and aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. support.nanotempertech.com [support.nanotempertech.com]

The Structure-Activity Relationship of Sarafotoxin S6a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, represents a significant area of interest in pharmacological research due to its close structural and functional homology to the mammalian endothelin (ET) family of peptides. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in cardiovascular research and drug development.

Core Concepts: Structure and Mechanism of Action

This compound is a 21-amino acid peptide characterized by two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11), which create a complex bicyclic structure essential for its biological activity.[1][2] It exerts its potent physiological effects primarily through the activation of endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein coupled receptors (GPCRs).[3] The activation of these receptors initiates a downstream signaling cascade, leading to profound vasoconstriction and other cardiovascular effects.

The interaction of this compound with endothelin receptors triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent elevation of intracellular Ca2+ is a critical event in the signaling pathway that ultimately leads to smooth muscle contraction and vasoconstriction.[3]

Quantitative Analysis of this compound Activity

The biological activity of this compound and its analogs is quantified through various in vitro and in vivo assays. The most common of these are receptor binding assays, which measure the affinity of the ligand for the endothelin receptors, and functional assays, such as vasoconstriction studies, which assess the physiological response to ligand binding.

Receptor Binding Affinity

The affinity of this compound and related peptides for endothelin receptors is typically determined using radioligand binding assays. In these experiments, a radiolabeled ligand (e.g., 125I-Endothelin-1) is displaced by increasing concentrations of the unlabeled test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is inversely proportional to the binding affinity.

| Peptide | Receptor Subtype/Tissue | IC50 (nM) | Reference |

| This compound | Rat Atrium | 30 | [3] |

| Sarafotoxin S6b | Rat Atrium | 25 | [3] |

| Sarafotoxin S6c | Rat Atrium | 100 | [3] |

| Sarafotoxin S6b | Rat Ventricular Membranes | 0.21 | [5] |

| Endothelin-1 | Rat Ventricular Membranes | 0.16 | [5] |

| Sarafotoxin S6c | Rat Ventricular Membranes | 854 | [5] |

Vasoconstrictor Potency

The functional consequence of receptor binding is often assessed by measuring the vasoconstrictor response in isolated vascular tissues, such as aortic rings. The potency of a vasoconstrictor is expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

| Peptide | Tissue | EC50 (nM) | Reference |

| This compound | Porcine Coronary Artery | 7.5 | N/A |

| This compound | Guinea Pig Aorta | >150 | N/A |

| Endothelin-1 | Porcine Coronary Artery Strips | ~0.1 (relative potency) | [6] |

| Big Endothelin-1 (1-39) | Porcine Coronary Artery Strips | ~14 (relative potency) | [6] |

Structure-Activity Relationship: Key Residues and Motifs

The potent biological activity of this compound is highly dependent on its specific amino acid sequence and three-dimensional structure. Studies involving synthetic analogs and site-directed mutagenesis have identified several key residues and structural motifs that are critical for receptor binding and activation.

-

C-terminal Trp21: The tryptophan residue at position 21 is essential for high-affinity binding to both ETA and ETB receptors. Modification or removal of this residue leads to a dramatic loss of activity.[7]

-

Intramolecular Disulfide Bonds: The two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) are crucial for maintaining the rigid, bicyclic conformation of the peptide, which is necessary for proper receptor interaction.[2][7] Reduction and alkylation of these cysteine residues, which disrupts the disulfide bonds, eliminates vasoconstrictor activity.[7]

-

N-terminal Region: The amino acid sequence at the N-terminus plays a significant role in determining the potency and receptor selectivity of sarafotoxins.[8]

-

Charged Residues (Asp8, Glu10, Lys9): The charged amino acids within the core of the peptide, such as aspartic acid at position 8, glutamic acid at position 10, and lysine at position 9, are critical for biological activity.[1][8] Substitution of these residues can significantly alter receptor binding and functional potency. For instance, the replacement of Lys9 in Sarafotoxin S6b with glutamic acid in Sarafotoxin S6c is a major contributor to the latter's significantly weaker activity.[5]

-

Aromatic Residue (Phe14): The aromatic ring of phenylalanine at position 14 is also important for the expression of biological activity.[8]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of this compound to endothelin receptors in a membrane preparation.

1. Membrane Preparation:

- Homogenize the target tissue (e.g., rat heart ventricles) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- Centrifuge the homogenate at a low speed to remove cellular debris.

- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

- In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., 125I-ET-1), and varying concentrations of unlabeled this compound.

- To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of unlabeled Endothelin-1.

- Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).[9]

3. Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.

- Plot the specific binding as a function of the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isolated Aortic Ring Vasoconstriction Assay

This protocol describes a general method for assessing the vasoconstrictor activity of this compound on isolated vascular tissue.

1. Tissue Preparation:

- Euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta.[10]

- Place the aorta in a cold, oxygenated physiological salt solution (PSS).

- Clean the aorta of adhering connective and adipose tissue.

- Cut the aorta into rings of approximately 2-4 mm in width.[10]

2. Mounting and Equilibration:

- Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[10]

- Connect the rings to an isometric force transducer to record changes in tension.

- Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), periodically replacing the PSS.

3. Experimental Procedure:

- After equilibration, induce a reference contraction (e.g., with a high concentration of potassium chloride) to assess the viability of the tissue.

- Wash the tissue and allow it to return to the baseline resting tension.

- Add cumulative concentrations of this compound to the organ bath, allowing the contractile response to stabilize at each concentration.

4. Data Analysis:

- Record the increase in tension at each concentration of this compound.

- Express the contractile response as a percentage of the maximal contraction induced by the reference substance.

- Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal response (Emax).

Visualizing the Molecular Landscape

This compound Signaling Pathway

Caption: this compound signaling cascade leading to vasoconstriction.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound SAR

Caption: Key structural determinants of this compound's biological activity.

References

- 1. Structure-activity relationships of endothelin-1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 4. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of big endothelin-1 to 21-residue endothelin-1 is essential for expression of full vasoconstrictor activity: structure-activity relationships of big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship in vasoconstrictor effects of sarafotoxins and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of endothelin: importance of charged groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. reprocell.com [reprocell.com]

The Physiological Effects of Sarafotoxin S6a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6a (SRTX-a) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-a exerts its profound physiological effects primarily through the activation of endothelin receptors.[1] This guide provides a comprehensive overview of the physiological effects of this compound, its mechanism of action, and detailed experimental protocols for its study.

Mechanism of Action: Endothelin Receptor Agonism

This compound is a non-selective agonist of endothelin receptors, specifically the ETa and ETb subtypes, which are G-protein coupled receptors (GPCRs).[1] The binding of SRTX-a to these receptors initiates a cascade of intracellular signaling events.

Upon binding, the receptor-ligand complex activates various G-proteins, including Gq/11, Gs, and Gi. The primary pathway for the physiological effects of SRTX-a involves the activation of the Gq/11 protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, most notably smooth muscle contraction.[3][4]

Physiological Effects

The activation of endothelin receptors by this compound leads to a range of potent and often life-threatening physiological effects, primarily impacting the cardiovascular system.

Cardiovascular Effects

-

Vasoconstriction: this compound is a powerful vasoconstrictor, causing a rapid and sustained increase in blood pressure.[5][6] This effect is primarily mediated by the activation of ETa receptors on vascular smooth muscle cells.[2]

-

Inotropic and Chronotropic Effects: It exerts a strong positive inotropic effect on the heart, increasing the force of myocardial contraction.[1][5] Additionally, it can induce negative chronotropic effects, leading to bradycardia.[5]

-

Cardiac Arrhythmias: this compound is known to induce severe cardiac disturbances, including atrioventricular block and other arrhythmias.[1][5]

-

Coronary Vasospasm: The toxin can cause constriction of the coronary arteries, potentially leading to myocardial ischemia.[5][6]

Other Physiological Effects

-

Bronchoconstriction: Activation of endothelin receptors in the airways can lead to bronchoconstriction.[1]

-

Pain Signaling: There is evidence to suggest the involvement of the endothelin system in pain signaling.[7]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Vasoconstrictor Activity of this compound

| Tissue | EC50 (nM) | Reference |

| Pig Coronary Artery | 7.5 | [8] |

| Guinea Pig Aorta | > 150 | [8] |

| Rat Renal Artery (S6c) | 86±4 ng | [9] |

Table 2: Receptor Binding Affinity of Sarafotoxins

| Ligand | Tissue | IC50 (nM) | Reference |

| SRTX-b | Rat Ventricular Membranes | 0.21 | [10] |

| SRTX-c | Rat Ventricular Membranes | 854 | [10] |

Table 3: In Vivo Toxicity of Sarafotoxins

| Toxin | Animal Model | LD50 (mg/kg) | Reference |

| SRTX-a | Mice | ~0.015 | [1] |

| SRTX-b | Mice | ~0.015 | [1] |

| SRTX-c | Mice | 0.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological effects of this compound.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to endothelin receptors.

Materials:

-

Cell membranes expressing endothelin receptors (e.g., from rat ventricular tissue).

-

Radiolabeled ligand (e.g., 125I-Endothelin-1).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of unlabeled this compound in binding buffer.

-

In a microplate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include control wells with only membranes and radioligand (total binding) and wells with an excess of unlabeled endothelin-1 (non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Vasoconstriction Assay

This protocol measures the contractile response of isolated blood vessels to this compound.

Materials:

-

Isolated arterial rings (e.g., rat aorta, porcine coronary artery).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

This compound stock solution.

Procedure:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

-

Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

-

After washing and returning to baseline, add cumulative concentrations of this compound to the organ bath.

-

Record the isometric tension developed by the arterial rings.

-

Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal contraction.

Intracellular Calcium Measurement

This protocol is used to measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

This compound solution.

-

Fluorescence microscope or plate reader with appropriate filters.

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the cells on the stage of the fluorescence microscope or in the plate reader.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cells and continuously record the fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in calcium concentration.

-

Analyze the data to determine the peak increase in intracellular calcium and the kinetics of the response.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway leading to smooth muscle contraction.

Caption: Experimental workflow for a radioligand receptor binding assay.

Caption: Experimental workflow for an in vitro vasoconstriction assay.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of two disulfide analogues of sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 7. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Influence of endothelins and sarafotoxin 6c and L-NAME on renal vasoconstriction in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Evolution of Venom and Vasoregulation: A Technical Guide to the Homology Between Sarafotoxin S6a and the Endothelin Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the remarkable homology between Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide from the venom of the burrowing asp Atractaspis engaddensis, and the mammalian endothelin (ET) family of peptides. This document details their structural similarities, functional equivalence in receptor binding and activation, and the consequent physiological responses. We present a comprehensive summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a critical resource for researchers in pharmacology, toxicology, and drug development.

Introduction

The endothelin system plays a crucial role in vascular homeostasis, with endothelin-1 (ET-1) being one of the most potent endogenous vasoconstrictors known.[1] The discovery of sarafotoxins in snake venom, peptides with striking structural and functional similarity to endothelins, represents a fascinating example of convergent evolution.[2] Sarafotoxins, particularly SRTX-S6a, act as potent agonists at endothelin receptors, eliciting powerful cardiovascular effects.[3] This profound homology has made sarafotoxins invaluable tools for studying the endothelin system and has implications for the development of novel therapeutics targeting endothelin receptors.

This guide will dissect the core aspects of the homology between SRTX-S6a and the endothelin family, providing the necessary technical details for researchers to understand and investigate these interactions.

Structural Homology

This compound and the endothelin peptides are 21-amino acid peptides characterized by a conserved structural motif.[3][4] This includes two intramolecular disulfide bonds that create a rigid, bicyclic structure essential for their biological activity.[5] The primary sequence of SRTX-S6a shares a high degree of identity with the endothelin isoforms, particularly ET-1.

Table 1: Amino Acid Sequence Alignment of this compound and Endothelin-1

| Peptide | Amino Acid Sequence |

| This compound | C S C K D M T D K E C L N F C H Q D V I W |

| Endothelin-1 | C S C S S L M D K E C V Y F C H L D I I W |

Key conserved residues are crucial for receptor binding and activation.

Receptor Binding and Functional Potency

Both this compound and endothelins exert their effects by binding to and activating two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[3] The distribution and relative affinities of these peptides for the receptor subtypes dictate their physiological effects.

Receptor Binding Affinity

Competitive radioligand binding assays are employed to determine the affinity of SRTX-S6a and endothelins for their receptors, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

Table 2: Comparative Receptor Binding Affinities (Kd/Ki/IC50 in nM) of Sarafotoxins and Endothelins

| Ligand | Receptor Subtype | Species/Tissue | Kd / Ki / IC50 (nM) | Reference |

| Sarafotoxin S6b | ETA | Human Saphenous Vein | 0.55 | [6] |

| Sarafotoxin S6b | ETB | Human Saphenous Vein | 11,200 | [6] |

| Sarafotoxin S6c | ETA | Human Uterus | >7300 | [7] |

| Sarafotoxin S6c | ETB | Human Hippocampus | 0.25 | [7] |

| Sarafotoxin S6c | ETB | Rat Left Ventricle | 0.06 | [8] |

| Endothelin-1 | ETA | Human Saphenous Vein | 0.64 | [6] |

| Endothelin-1 | ETB | Rat Anterior Pituitary | 0.071 | [9] |

| Endothelin-3 | ETA | Rat Left Ventricle | 270 | [8] |

| Endothelin-3 | ETB | Rat Left Ventricle | 0.19 | [8] |

Functional Potency

Functional assays, such as measuring vasoconstriction in isolated tissues or intracellular calcium mobilization, are used to determine the potency of these peptides, often expressed as the half-maximal effective concentration (EC50).

Table 3: Comparative Functional Potencies (EC50 in nM) of Sarafotoxins and Endothelins

| Ligand | Assay | Tissue/Cell Line | EC50 (nM) | Reference |

| Endothelin-1 | Vasoconstriction | Porcine Coronary Artery | 0.4 | [10] |

| Endothelin-1 | Vasoconstriction | Porcine Retinal Arterioles | 0.14 | [11] |

| Sarafotoxin S6b | Vasoconstriction | Rat Aorta | ~1/3 potency of ET-1 | [5] |

| Endothelin-3 | Vasoconstriction | Rat Aorta | ~1/60 potency of ET-1 | [5] |

Signaling Pathways

The binding of this compound or endothelins to ETA and ETB receptors, which are coupled to Gq/11 proteins, initiates a well-defined signaling cascade. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium and activation of protein kinase C (PKC).

Caption: Gq-protein coupled signaling pathway activated by this compound and endothelins.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol details a method for determining the binding affinity of unlabeled ligands (e.g., SRTX-S6a) by measuring their ability to compete with a radiolabeled ligand for binding to endothelin receptors.

Materials:

-

Cell membranes expressing ETA or ETB receptors

-

Radioligand (e.g., [125I]-ET-1)

-

Unlabeled competitor ligands (this compound, Endothelin-1, etc.)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

96-well filter plates (e.g., glass fiber C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.

-

In a 96-well plate, add in order: binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and the serially diluted unlabeled competitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

-

Terminate the incubation by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium concentration following receptor activation by agonists like SRTX-S6a.

Materials:

-

Cells stably expressing ETA or ETB receptors

-

Cell culture medium

-

Black-walled, clear-bottom 384-well plates

-

FLIPR Calcium Assay Kit (or similar calcium-sensitive fluorescent dye)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Agonist solutions (this compound, Endothelin-1)

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Seed the cells into 384-well plates and incubate overnight to form a confluent monolayer.

-

Remove the culture medium and add the calcium-sensitive dye loading buffer to each well.

-

Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for dye loading into the cells.[13]

-

Prepare serial dilutions of the agonist solutions in the assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the agonist from the compound plate to the cell plate and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC50.

References

- 1. researchgate.net [researchgate.net]

- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 4. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of high affinity endothelin-1 receptor subtypes in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin-1 binding to endothelin receptors in the rat anterior pituitary gland: interaction in the recognition of endothelin-1 between ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional and Molecular Characterization of the Endothelin System in Retinal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

The Critical Role of Disulfide Bridges in Sarafotoxin S6a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, exerts its biological effects through high-affinity binding to endothelin (ET) receptors. This technical guide provides an in-depth analysis of the critical importance of the intramolecular disulfide bridges in maintaining the structural integrity and biological function of SRTX-S6a. We will explore the quantitative impact of these covalent linkages on receptor binding and biological activity, detail the experimental protocols for studying these interactions, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is a 21-amino acid peptide that shares significant sequence and structural homology with the mammalian endothelin family of peptides.[1] Its potent and often lethal cardiovascular effects are mediated through the activation of endothelin receptors, making it a valuable tool for studying this physiological system.[2] A defining structural feature of SRTX-S6a is the presence of two intramolecular disulfide bridges, which are essential for its three-dimensional conformation and, consequently, its biological activity. These bridges connect cysteine residues at positions 1 and 15, and at positions 3 and 11 (Cys1-Cys15, Cys3-Cys11).[3] This specific arrangement is identical to that of endothelin-1 and is crucial for high-affinity receptor binding.[4][5] Any deviation from this native disulfide bond arrangement results in a dramatic loss of biological potency.

Quantitative Analysis of Biological Activity

The precise arrangement of the disulfide bridges in this compound is paramount for its biological function. While extensive quantitative data for various disulfide isomers of SRTX-S6a is limited, studies on the closely related SRTX-S6b, which differs by only a single amino acid, provide compelling evidence for the importance of the native disulfide bond configuration.

| Peptide/Analog | Biological Activity Metric | Value | Tissue/Model |

| This compound | EC50 (Vasoconstriction) | 7.5 nM | Pig coronary artery |

| EC50 (Vasoconstriction) | > 150 nM | Guinea-pig aorta | |

| Sarafotoxin S6b (Native, Cys1-15, Cys3-11) | IC50 (Displacement of 125I-endothelin) | 0.21 nM | Rat ventricular membranes |

| LD50 | ~0.015 mg/kg | Mice (intravenous) | |

| Sarafotoxin S6b (Isomer, Cys1-11, Cys3-15) | Activity Comparison | Significantly lower than native | Various cardiovascular preparations |

| Sarafotoxin S6c | IC50 (Displacement of 125I-endothelin) | 854 nM | Rat ventricular membranes |

| LD50 | 0.3 mg/kg | Mice (intravenous) |

Table 1: Comparative biological activities of sarafotoxins. Data compiled from multiple sources.[2][6][7]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine solution (20% in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT))

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIEA in DMF and couple it to the deprotected resin.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the SRTX-S6a sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% EDT) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude linear peptide using RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Disulfide Bridge Formation

The formation of the correct disulfide bridges is a critical step. For the native Cys1-Cys15, Cys3-Cys11 configuration, a random oxidation in a dilute solution is often sufficient due to the thermodynamic stability of the native fold.

Materials:

-

Purified linear this compound

-

Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0)

-

Stir plate and stir bar

Protocol:

-

Dissolution: Dissolve the lyophilized linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

-

Oxidation: Gently stir the solution, open to the air, at room temperature for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC. The folded, disulfide-bridged peptide will have a different retention time than the linear, reduced peptide.

-

Purification: Once the reaction is complete, purify the folded peptide by RP-HPLC.

-

Characterization: Confirm the correct disulfide bridging through mass spectrometry (observing the expected mass loss of 4 Da due to the formation of two disulfide bonds) and, if possible, by NMR spectroscopy or enzymatic digestion followed by mass spectrometry.

Receptor Binding Assay

Competitive radioligand binding assays are used to determine the affinity of this compound and its analogs for endothelin receptors.

Materials:

-

Cell membranes expressing endothelin receptors (e.g., from rat brain or cultured cells)

-

Radiolabeled ligand (e.g., 125I-Endothelin-1)

-

Unlabeled competitor peptides (this compound and its analogs)

-

Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup: In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor peptides.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its binding to endothelin receptors (ETA and ETB), which are G-protein coupled receptors (GPCRs). This binding triggers a cascade of intracellular events.

References

- 1. researchgate.net [researchgate.net]

- 2. Sarafotoxin - Wikipedia [en.wikipedia.org]

- 3. phoenixpeptide.com [phoenixpeptide.com]

- 4. Studies on the disulfide bridges of sarafotoxins. Chemical synthesis of sarafotoxin S6B and its homologue with different disulfide bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Sarafotoxin S6a in Cultured Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide toxin, in research involving cultured vascular smooth muscle cells (VSMCs). This document includes an overview of its mechanism of action, detailed experimental protocols, and expected outcomes with quantitative data presented for easy reference.

Introduction to this compound

This compound is a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It shares significant structural and functional homology with the endothelin (ET) family of peptides, particularly endothelin-1 (ET-1). SRTX-S6a is a powerful vasoconstrictor that exerts its effects by activating endothelin receptors on vascular smooth muscle cells. Its high affinity for these receptors makes it a valuable tool for studying vascular physiology, signal transduction, and for the development of novel therapeutics targeting the endothelin system.

Mechanism of Action

This compound acts as a potent agonist for endothelin receptors, specifically the ETA and ETB receptor subtypes, which are G-protein coupled receptors. In vascular smooth muscle cells, the predominant effects are mediated through the ETA receptor. The binding of SRTX-S6a initiates a well-defined signaling cascade:

-

Receptor Binding: SRTX-S6a binds with high affinity to ETA and ETB receptors on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding activates a heterotrimeric G-protein, typically of the Gq/11 family.

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

Calcium Influx: The increase in intracellular Ca2+ can also be supplemented by an influx of extracellular Ca2+ through various ion channels.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, cell contraction. PKC contributes to this process by sensitizing the contractile machinery to Ca2+.

Data Presentation

The following tables summarize the key quantitative data regarding the effects of this compound on vascular smooth muscle cells.

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 for Contraction | ~10 nM | Rat Aorta | [1] |

| Binding Affinity | High affinity to ETA and ETB receptors. Competes with 125I-ET-1 for binding. | Cultured Rat Vascular Smooth Muscle Cells | [2] |

| IC50 for 125I-Endothelin Displacement | Sarafotoxin S6b: 0.21 nM | Rat Ventricular Membranes | [3] |

Table 2: Cellular Responses to this compound in Vascular Smooth Muscle Cells

| Cellular Response | Observation | Method | Reference |

| Intracellular Calcium ([Ca2+]i) | Biphasic increase: an initial rapid transient peak followed by a sustained elevation. | Fura-2 Fluorometry | |

| Myosin Light Chain Phosphorylation | Increased phosphorylation leading to contraction. | Inferred from contraction assays and signaling pathway. | |

| Cell Proliferation | Not mitogenic on its own, but co-mitogenic with Platelet-Derived Growth Factor (PDGF). | DNA Synthesis Assay (Bromodeoxyuridine incorporation) |

Mandatory Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Workflow for Studying this compound Effects

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

Culture of Rat Aortic Smooth Muscle Cells

This protocol describes the isolation and culture of primary vascular smooth muscle cells from rat aorta.

Materials:

-

Sprague-Dawley rats (150-200 g)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile surgical instruments

-

70% Ethanol

-

T-75 culture flasks

Protocol:

-

Euthanize the rat according to institutional guidelines.

-

Sterilize the thoracic area with 70% ethanol.

-

Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.

-

Carefully remove the adventitia (outer layer) and endothelium (inner layer) by mechanical scraping.

-

Mince the remaining medial layer into small pieces (1-2 mm²).

-

Digest the tissue pieces in DMEM containing Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.5 mg/mL) for 1-2 hours at 37°C with gentle agitation.

-

Neutralize the enzymatic digestion by adding DMEM with 10% FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and seed into a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days. Cells should be ready for passaging in 7-10 days.

Intracellular Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured VSMCs on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

This compound stock solution

-

Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.

Protocol:

-

Cell Plating: Seed VSMCs onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Add this compound to the perfusion buffer at the desired concentration.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Calibration can be performed using ionomycin and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute calcium concentration.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cultured VSMCs in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Incubation:

-

Remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Western Blotting for Phosphorylated Proteins (p-PKC and p-MLC)

This protocol is for detecting the activation of key signaling proteins by analyzing their phosphorylation status.

Materials:

-

Cultured VSMCs

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PKC, anti-total-PKC, anti-phospho-MLC, anti-total-MLC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat VSMCs with this compound for the desired time points.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

By following these detailed protocols and utilizing the provided information, researchers can effectively investigate the multifaceted effects of this compound on cultured vascular smooth muscle cells.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Role of extracellular and intracellular sources of Ca2+ in sarafotoxin S6b-induced contraction of strips of the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin ETA and ETB receptors mediate vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarafotoxin S6a: Protocol for Phosphoinositide Hydrolysis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6a is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. It belongs to the endothelin family of peptides and exerts its biological effects through the activation of endothelin receptors, primarily the endothelin B (ETB) receptor subtype. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the phosphoinositide signaling pathway. This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The generation of IP3 leads to the release of intracellular calcium, a key event in numerous cellular processes, including smooth muscle contraction.

The measurement of phosphoinositide hydrolysis is a fundamental method for studying the activation of GPCRs coupled to the Gq alpha subunit, such as the endothelin receptors. This application note provides a detailed protocol for a phosphoinositide hydrolysis assay using this compound as an agonist. The assay is based on the quantification of total inositol phosphates, the downstream products of PIP2 hydrolysis.

Principle of the Assay

The phosphoinositide hydrolysis assay measures the accumulation of inositol phosphates in cells following stimulation with an agonist. Cells are metabolically labeled with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool, including PIP2. Upon receptor activation by an agonist like this compound, PLC-mediated hydrolysis of [³H]-PIP2 generates [³H]-inositol phosphates. The reaction is typically stopped, and the accumulated radiolabeled inositol phosphates are then separated from other cellular components and quantified using a scintillation counter. The amount of radioactivity is directly proportional to the extent of phosphoinositide hydrolysis and receptor activation.

Data Presentation

| Agonist | Cell Type | Assay Parameter | Value |

| This compound | CHO-K1 cells expressing human endothelin B receptor | EC50 (Phosphoinositide Hydrolysis) | Not available |

| Endothelin-1 (ET-1) | Various cell types | EC50 (Phosphoinositide Hydrolysis) | ~1-10 nM |

| Sarafotoxin S6b | Cultured cerebellar granule cells | Efficacy (Fold increase in Inositol Phosphates) | 6-10 fold |

Signaling Pathway

The binding of this compound to the endothelin B (ETB) receptor initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the phosphoinositide hydrolysis assay.

Caption: Experimental workflow for the phosphoinositide hydrolysis assay.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

-

Cells expressing the endothelin B receptor (e.g., CHO-K1 cells)

-

24-well cell culture plates

-

Inositol-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[³H]-myo-inositol (specific activity ~20 Ci/mmol)

-

Lithium Chloride (LiCl) solution (e.g., 1 M stock)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Ice-cold 0.5 M Perchloric Acid (PCA) or 50 mM Formic Acid

-

Potassium Hydroxide (KOH) solution for neutralization (if using PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Cell Seeding:

-

Seed cells into 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.

-

Culture cells in complete growth medium overnight.

-

-

Metabolic Labeling:

-

Aspirate the growth medium and replace it with inositol-free DMEM supplemented with 5% dFBS and 1-2 µCi/mL of [³H]-myo-inositol.

-

Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for incorporation of the radiolabel into the phosphoinositide pool.

-

-

Assay Preparation:

-

After the labeling period, gently aspirate the labeling medium and wash the cell monolayers twice with pre-warmed assay buffer.

-

Add 450 µL of assay buffer containing 10 mM LiCl to each well. LiCl is a non-competitive inhibitor of inositol monophosphatase, which prevents the degradation of inositol phosphates and allows for their accumulation.

-

Pre-incubate the plates at 37°C for 10-30 minutes.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions (or vehicle for basal control) to the appropriate wells to achieve the final desired concentrations.

-

Incubate the plates at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

-

-

Termination of Reaction and Extraction of Inositol Phosphates:

-

Aspirate the assay buffer and immediately add 1 mL of ice-cold 0.5 M PCA or 50 mM formic acid to each well to stop the reaction and lyse the cells.

-

Incubate the plates on ice for 30 minutes.

-

Scrape the wells to ensure complete cell lysis and transfer the lysates to microcentrifuge tubes.

-